molecular formula C20H24N4O2 B2896352 4-cyclopropyl-1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole CAS No. 2097858-69-8

4-cyclopropyl-1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole

Cat. No.: B2896352
CAS No.: 2097858-69-8
M. Wt: 352.438
InChI Key: IUBHBQBAMGXRTQ-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole is a structurally complex heterocyclic compound featuring a triazole core substituted with cyclopropyl and azetidinyl groups, the latter further functionalized with a 4-phenyloxane-4-carbonyl moiety. This compound exemplifies the integration of multiple pharmacophoric elements, including the triazole ring (known for metabolic stability and hydrogen-bonding capacity), the azetidine ring (a strained four-membered amine ring enhancing conformational rigidity), and the 4-phenyloxane group (contributing to lipophilicity and aromatic interactions).

Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c25-19(20(8-10-26-11-9-20)16-4-2-1-3-5-16)23-12-17(13-23)24-14-18(21-22-24)15-6-7-15/h1-5,14-15,17H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBHBQBAMGXRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4(CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-cyclopropyl-1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole (CAS No. 878671-95-5) is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H15N5OC_{14}H_{15}N_5O, with a molecular weight of approximately 269.31 g/mol. Its structure features a triazole ring fused with an azetidine moiety and a cyclopropyl group, which may influence its interaction with biological targets.

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. In particular, compounds similar to This compound have shown effectiveness against various bacterial strains and fungi. For example, studies have demonstrated that triazole derivatives can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria .

Anti-inflammatory Effects

Triazoles are also recognized for their anti-inflammatory properties. A study on related compounds revealed that they could inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammation pathways. The selectivity for COX-2 over COX-1 suggests a potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Compounds in this class have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. For instance, derivatives exhibiting high cytotoxicity against breast cancer cell lines (MCF-7) have been reported . The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival.

Case Studies

  • Antimicrobial Activity Study :
    • A derivative structurally similar to This compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anti-inflammatory Study :
    • In a model of induced inflammation, compounds related to this triazole demonstrated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 .
  • Anticancer Study :
    • In vitro assays showed that the compound exhibited an IC50 value of 27.3 µM against T47D breast cancer cells, indicating potent anticancer activity .

The biological activities of This compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes and cancer progression.
  • Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Certain triazoles have been shown to modulate oxidative stress levels within cells, contributing to their anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole Derivatives

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Biological Activities/Applications Structural Features
Target Compound Cyclopropyl, azetidinyl-(4-phenyloxane-4-carbonyl) ~463.5 (estimated) Not reported (speculative: kinase inhibition) Rigid azetidine-oxane scaffold; triazole with cyclopropyl
4-Cyclopropyl-1-(1-phenylethyl)-1H-1,2,3-triazole Cyclopropyl, phenylethyl 253.3 Intermediate in organic synthesis Linear phenylethyl chain; no fused rings
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Cyclopropyl, 4-methoxyphenyl, 4-chlorophenyl-carboxamide 398.8 Antimicrobial activity (Gram-positive bacteria) Carboxamide group enhances hydrogen bonding; planar triazole core
Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate Cyclopropyl, pyridyl-carboxylate 273.3 Ligand in coordination chemistry Pyridine-carboxylate moiety; moderate lipophilicity
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Fluorophenyl, pyrazol-thiazole hybrid ~550 (estimated) Structural studies (isostructural crystallization) Planar thiazole-pyrazole system; fluorophenyl groups enhance crystallinity

Key Comparative Insights

Structural Complexity and Rigidity :
The target compound’s azetidine-oxane scaffold introduces significant conformational rigidity compared to simpler analogs like 4-cyclopropyl-1-(1-phenylethyl)-1H-1,2,3-triazole . This rigidity may enhance target binding selectivity, as seen in kinase inhibitors with constrained architectures.

Functional Group Contributions: Carboxamide vs. Carbonyl: The carboxamide group in N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide provides hydrogen-bonding sites critical for antimicrobial activity, whereas the target compound’s 4-phenyloxane-4-carbonyl group may prioritize hydrophobic interactions.

In contrast, carboxamide derivatives demonstrate direct antimicrobial efficacy, highlighting divergent structure-activity relationships.

Synthetic Accessibility :
The target compound’s synthesis likely requires multi-step protocols involving azide-alkyne cycloaddition (click chemistry) for triazole formation , followed by azetidine functionalization—a more complex route than the one-step carboxylation used for pyridine-triazole hybrids .

Structural and Crystallographic Analysis

  • Planarity and Conformation : Unlike the near-planar thiazole-pyrazole systems in , the target compound’s azetidine and oxane rings introduce torsional strain, as observed in similar azetidine-containing structures . This strain may influence solubility and bioavailability.
  • Crystallographic Data: While crystallographic data for the target compound are unavailable, analogs like ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate crystallize in monoclinic systems (P2₁/c) with Z = 4 , suggesting similar packing efficiency could be achievable.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity (LogP) : Estimated LogP for the target compound is ~3.5 (calculated via fragment-based methods), higher than pyridine-carboxylate derivatives (~2.1) but lower than carboxamide analogs (~4.0) , indicating balanced membrane permeability.
  • Solubility : The oxane ring’s ether oxygen may improve aqueous solubility compared to purely aromatic systems.

Q & A

Q. What are the common synthetic routes for preparing 4-cyclopropyl-1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole?

Methodological Answer: The synthesis typically involves multi-step reactions:

Azetidine Intermediate Preparation : React 4-phenyloxane-4-carbonyl chloride with azetidine derivatives under anhydrous conditions (e.g., THF, 0–5°C) to form the azetidin-3-yl carbonyl intermediate .

Click Chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the cyclopropyl-triazole moiety. Conditions: 50°C in THF/H₂O (1:1), CuSO₄/Na-ascorbate catalyst, 16-hour reaction .

Purification : Employ silica gel chromatography with gradients like CH₂Cl₂/MeOH (5:1 to 4:1) and validate purity via HPLC/HRMS .

Q. How is the molecular structure of this compound validated?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data Collection : Use a diffractometer (e.g., Bruker D8 Quest) at 291 K, λ = 0.71073 Å .
  • Refinement : Apply SHELXL (via SHELX suite) for anisotropic displacement parameter modeling. Key metrics: R factor < 0.05, data-to-parameter ratio > 12 .
  • Visualization : Tools like WinGX/ORTEP generate thermal ellipsoid plots and validate bond angles/geometry .

Q. What methods are used to assess its biological activity?

Methodological Answer:

  • In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or FRET-based assays. IC₅₀ values are calculated from dose-response curves .
  • Computational Docking : Use AutoDock Vina to model triazole-oxane interactions with active sites (e.g., ATP-binding pockets). Validate with MD simulations (AMBER force field) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Reproducibility Checks : Standardize assay protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Metabolite Analysis : Use LC-MS to identify degradation products that may interfere with activity .
  • Structural Modifications : Compare activity of derivatives (e.g., replacing cyclopropyl with ethoxymethyl) to isolate structure-activity relationships (SAR) .

Q. How to optimize synthetic yield for large-scale research applications?

Methodological Answer:

  • Catalyst Screening : Test alternatives to Cu(I), such as Ru-based catalysts (e.g., [Cp*RuCl]₄), to reduce side reactions .
  • Solvent Optimization : Replace THF with PEG-400 for greener, higher-yielding conditions (reported 85% yield in pilot studies) .
  • Continuous Flow Systems : Implement microreactors to enhance mixing and thermal control during azide-alkyne cycloaddition .

Q. What strategies address low solubility in biological assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PBS blends (<1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butoxycarbonyl) to improve aqueous compatibility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release in cell cultures .

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